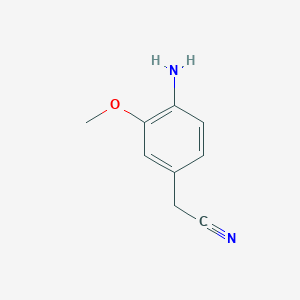
4-Methyl-6-propyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-propyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The molecular formula of this compound is C7H12N4, and it has a molecular weight of 152.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazines typically involves the cyclization of appropriate precursors. For 4-Methyl-6-propyl-1,3,5-triazin-2-amine, a common method involves the reaction of guanidine derivatives with aldehydes or ketones in the presence of a base such as cesium carbonate . This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of 1,3,5-triazines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the choice of solvents and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-propyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Aplicaciones Científicas De Investigación
4-Methyl-6-propyl-1,3,5-triazin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazine derivatives can inhibit enzymes or interfere with cellular processes. For example, some triazines act as inhibitors of dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making triazines effective as anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N,N-dipropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- 4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine
- 2-氨基-4-甲基-6-甲氧基-1,3,5-三嗪
Uniqueness
4-Methyl-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other triazine derivatives .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
4-methyl-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-3-4-6-9-5(2)10-7(8)11-6/h3-4H2,1-2H3,(H2,8,9,10,11) |
Clave InChI |
RORLYORPQSEEIG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)












